Ethyl 3-(trimethylsilyl)propionate-2,2,3,3-d4
CAS No.: 302911-89-3
Cat. No.: VC3863501
Molecular Formula: C8H18O2Si
Molecular Weight: 178.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302911-89-3 |
|---|---|
| Molecular Formula | C8H18O2Si |
| Molecular Weight | 178.34 g/mol |
| IUPAC Name | ethyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate |
| Standard InChI | InChI=1S/C8H18O2Si/c1-5-10-8(9)6-7-11(2,3)4/h5-7H2,1-4H3/i6D2,7D2 |
| Standard InChI Key | JCANPYOQOFSGFD-KXGHAPEVSA-N |
| Isomeric SMILES | [2H]C([2H])(C(=O)OCC)C([2H])([2H])[Si](C)(C)C |
| SMILES | CCOC(=O)CC[Si](C)(C)C |
| Canonical SMILES | CCOC(=O)CC[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a propionate chain (CH<sub>2</sub>CH<sub>2</sub>COO-) esterified with an ethyl group (C<sub>2</sub>H<sub>5</sub>O-), a trimethylsilyl moiety [(CH<sub>3</sub>)<sub>3</sub>Si-], and deuterium atoms at the 2,2,3,3 positions (CD<sub>2</sub>CD<sub>2</sub>). The trimethylsilyl group confers hydrophobicity and electron-withdrawing effects, while deuterium substitution minimizes vibrational coupling in NMR spectra .
Table 1: Key Structural Identifiers
Spectroscopic Features
Deuterium substitution significantly alters the compound’s NMR profile compared to its protonated counterpart. In the sodium salt analog (CAS 24493-21-8), <sup>1</sup>H NMR spectra in D<sub>2</sub>O reveal distinct shifts:
The ethyl ester’s <sup>13</sup>C NMR spectrum is expected to show resonances for the carbonyl carbon (~170 ppm), silyl-attached carbons (~15–25 ppm), and ethyl group carbons (~60 ppm for OCH<sub>2</sub>CH<sub>3</sub>) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via silylation of propionic acid derivatives followed by esterification. A representative method involves:
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Silylation: Propionic acid reacts with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (Me<sub>3</sub>SiCl) in tetrahydrofuran (THF) to form trimethylsilylpropionic acid .
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Deuteration: The 2,2,3,3 positions are deuterated using D<sub>2</sub>O or deuterated reagents under acidic conditions .
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Esterification: The acid is esterified with ethanol in the presence of a catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>) .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Silylation | HMDS, Me<sub>3</sub>SiCl, THF | 0°C → RT | 54–89% | |
| Deuteration | D<sub>2</sub>O, acid | RT | ≥98% D | |
| Esterification | Ethanol, H<sub>2</sub>SO<sub>4</sub> | Reflux | ~70% |
Stability and Reactivity
The ethyl ester is hygroscopic and sensitive to hydrolysis under acidic or basic conditions, regenerating the parent acid. The trimethylsilyl group enhances stability against nucleophilic attack but is susceptible to cleavage by fluoride ions .
Applications in Research and Industry
NMR Spectroscopy
As a deuterated internal standard, the compound avoids signal overlap in <sup>1</sup>H NMR analyses. Its sodium salt analog (TSP-d4) is widely used for spectrometer calibration due to a sharp singlet at 0.00 ppm .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing deuterated drugs, improving metabolic stability and pharmacokinetic profiles. For example, deuterated maleic anhydrides derived from similar silyl ketene acetals are used in polymer and drug synthesis .
Table 3: Industrial Applications and Examples
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